

15-PGDH-IN-2 research applications and significance

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Compound Focus: 15-Pgdh-IN-2

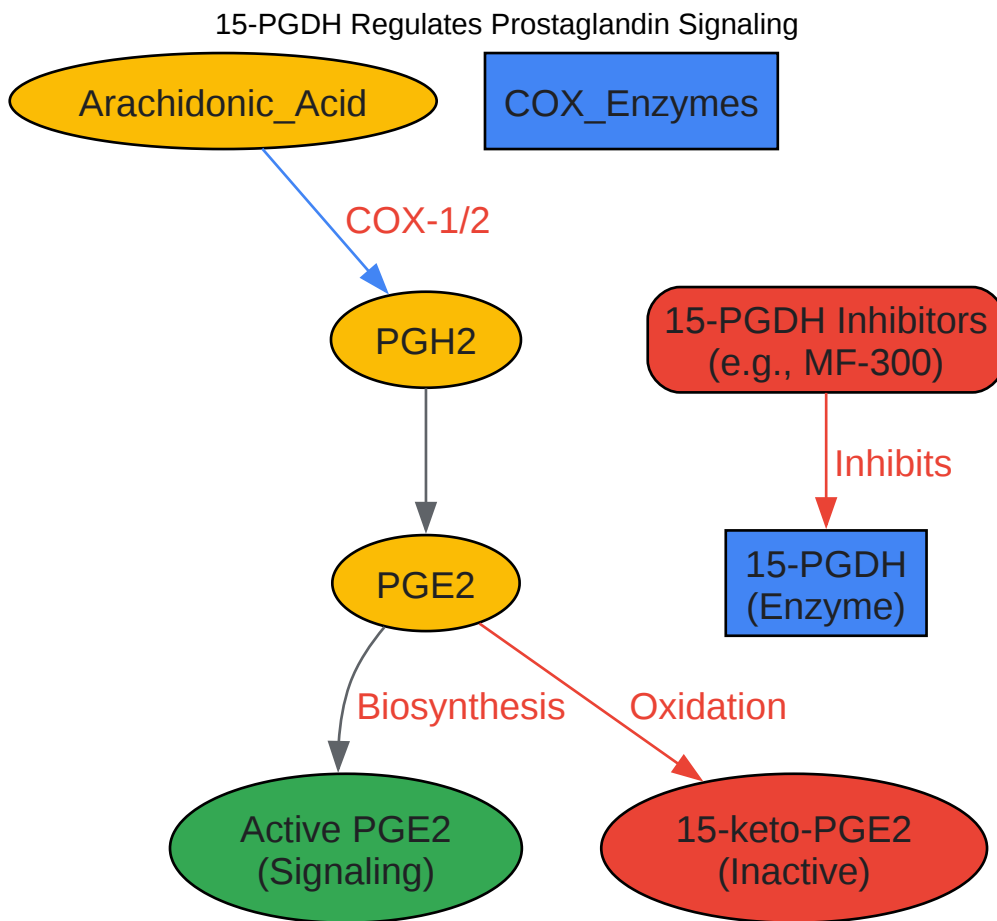
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The 15-PGDH Enzyme: A Key Regulatory Node

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a crucial enzyme that inactivates prostaglandins, including Prostaglandin E2 (PGE2), by catalyzing their oxidation [1] [2]. The balance between prostaglandin synthesis (e.g., by COX-2) and degradation by 15-PGDH is a fundamental regulatory mechanism for local prostaglandin levels [1] [3].

The diagram below illustrates the central role of 15-PGDH in prostaglandin signaling.



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15-PGDH degrades PGE2, and its inhibition increases beneficial PGE2 signaling [1] [4] [5].

Therapeutic Applications of 15-PGDH Inhibition

Inhibiting 15-PGDH elevates local PGE2 levels, offering therapeutic strategies for various conditions. The table below summarizes key research and clinical applications.

Therapeutic Area	Key Finding / Mechanism	Supporting Evidence / Model
Sarcopenia (Muscle Wasting)	Inhibition increases muscle mass, strength, and function by boosting PGE2, which enhances mitochondrial function and autophagy [4].	Preclinical studies in aged mice; Phase 1 trial of MF-300 showed target engagement and safety [4] [5].

Therapeutic Area	Key Finding / Mechanism	Supporting Evidence / Model
Neurodegenerative Diseases	Protects the blood-brain barrier (BBB), preventing neurodegeneration and cognitive decline in Alzheimer's and traumatic brain injury models [6].	Mouse models of Alzheimer's Disease (AD) and Traumatic Brain Injury (TBI) using inhibitor SW033291 [6].
Cancer	Acts as a tumor suppressor; its overexpression inhibits cancer cell growth, induces cell cycle arrest, and inhibits metastasis [7].	Studies in lung adenocarcinoma (A549 cells), colorectal, and other cancers [3] [7].
Tissue Repair & Inflammation	Increasing PGE2 promotes tissue regeneration and modulates inflammatory processes [6] [4].	Preclinical models of colitis and bone marrow transplant [6].

Experimental Evidence and Clinical Translation

Research in this area combines various experimental approaches, from proteomics to clinical trials.

- **In Vitro & Proteomic Analysis:** Overexpression of 15-PGDH in A549 lung adenocarcinoma cells led to proteomic changes, including inhibition of the **PI3K/AKT/mTOR** pathway (a key driver of tumor growth), down-regulation of cell cycle and DNA repair proteins, and inhibition of the epithelial-mesenchymal transition (EMT) [7]. Common assays include CCK-8 for cell proliferation, flow cytometry for cell cycle analysis, and transwell/wound healing assays for migration and invasion [7].
- **Clinical Trial Progress:** The most advanced application is for sarcopenia. **MF-300**, an oral 15-PGDH inhibitor, completed a Phase 1 trial in 2025. The study demonstrated a favorable safety profile, predictable pharmacokinetics supporting once-daily dosing, and pharmacodynamic proof of mechanism via changes in urinary PGE2 metabolites [5].

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